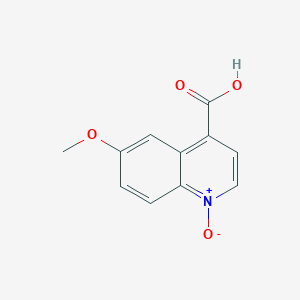
4-Carboxy-6-methoxyquinoline1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Carboxy-6-methoxyquinoline1-oxide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-6-methoxyquinoline1-oxide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyquinoline, which is commercially available.
Oxidation: The methoxy group at the 6-position is oxidized to form the corresponding quinoline N-oxide.
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction rates and improve yields.
Solvent-Free Reactions: These reactions are conducted without solvents, making them more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
4-Carboxy-6-methoxyquinoline1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.
Wissenschaftliche Forschungsanwendungen
4-Carboxy-6-methoxyquinoline1-oxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Carboxy-6-methoxyquinoline1-oxide involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxyquinoline: A precursor in the synthesis of 4-Carboxy-6-methoxyquinoline1-oxide.
Quinoline N-oxide: Shares the N-oxide functional group but lacks the carboxyl group at the 4-position.
4-Carboxyquinoline: Similar structure but without the methoxy group at the 6-position.
Uniqueness
This compound is unique due to the presence of both the carboxyl and methoxy groups, which confer distinct chemical properties and biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C11H9NO4 |
|---|---|
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
6-methoxy-1-oxidoquinolin-1-ium-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-7-2-3-10-9(6-7)8(11(13)14)4-5-12(10)15/h2-6H,1H3,(H,13,14) |
InChI-Schlüssel |
GFKBJIQEKFPBGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
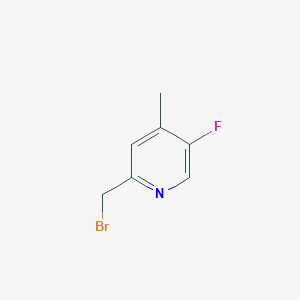
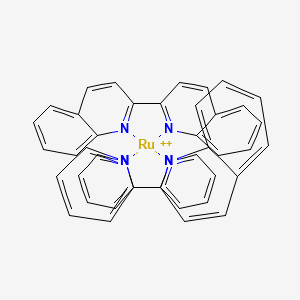

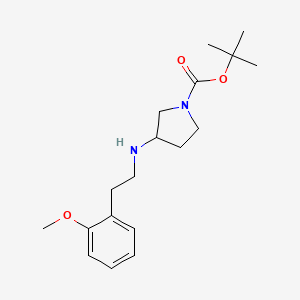
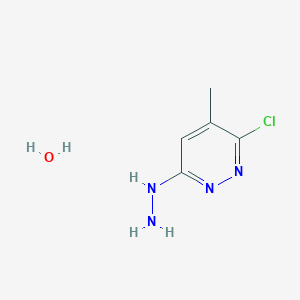
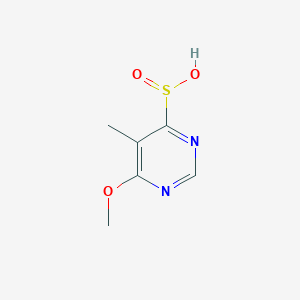
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)


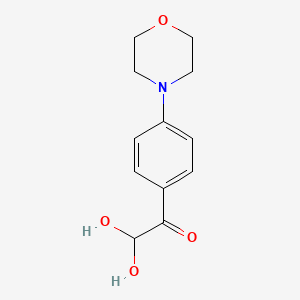

![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
